molecular formula C8H17NO2 B2551824 (3R,4S)-3,4-Bis(methoxymethyl)pyrrolidine CAS No. 2171283-89-7

(3R,4S)-3,4-Bis(methoxymethyl)pyrrolidine

Cat. No.: B2551824
CAS No.: 2171283-89-7
M. Wt: 159.229
InChI Key: UBRHINQVXJTVPR-OCAPTIKFSA-N
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Description

(3R,4S)-3,4-Bis(methoxymethyl)pyrrolidine is a chiral pyrrolidine derivative. Pyrrolidines are a class of organic compounds characterized by a five-membered nitrogen-containing ring. The specific stereochemistry of this compound makes it an interesting compound for various applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-3,4-Bis(methoxymethyl)pyrrolidine typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of a suitable pyrrolidine derivative with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxymethyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-3,4-Bis(methoxymethyl)pyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The methoxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The pyrrolidine ring can be reduced to form different substituted pyrrolidines.

    Substitution: The methoxymethyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide or ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl groups can yield methoxyacetaldehyde or methoxyacetic acid, while reduction of the pyrrolidine ring can produce various substituted pyrrolidines.

Scientific Research Applications

(3R,4S)-3,4-Bis(methoxymethyl)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (3R,4S)-3,4-Bis(methoxymethyl)pyrrolidine involves its interaction with specific molecular targets. The compound can act as a ligand for certain enzymes or receptors, modulating their activity. The methoxymethyl groups can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-3,4-Bis(methoxymethyl)pyrrolidine: Similar structure but different stereochemistry.

    (3S,4S)-3,4-Bis(methoxymethyl)pyrrolidine: Another stereoisomer with different properties.

    (3R,4S)-3,4-Bis(ethoxymethyl)pyrrolidine: Similar structure with ethoxymethyl groups instead of methoxymethyl groups.

Uniqueness

The unique stereochemistry of (3R,4S)-3,4-Bis(methoxymethyl)pyrrolidine gives it distinct physical and chemical properties compared to its stereoisomers. This makes it particularly valuable in asymmetric synthesis and chiral drug development.

Properties

IUPAC Name

(3R,4S)-3,4-bis(methoxymethyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-10-5-7-3-9-4-8(7)6-11-2/h7-9H,3-6H2,1-2H3/t7-,8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRHINQVXJTVPR-OCAPTIKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CNCC1COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H]1CNC[C@H]1COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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